![molecular formula C12H15NO3S B1269687 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone CAS No. 58722-33-1](/img/structure/B1269687.png)

1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone

Descripción general

Descripción

Synthesis Analysis

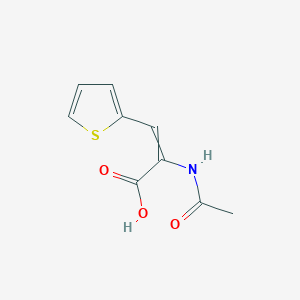

The synthesis of similar complex organic molecules often involves multi-step chemical reactions that aim to build the desired molecular structure with high specificity and yield. For instance, compounds with structural similarities have been synthesized using condensation, cyclization, and substitution reactions, among others, to precisely construct the molecule with the intended functional groups and skeletal framework (Inkaya et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is typically characterized using advanced spectroscopic and crystallographic techniques. For example, X-ray crystallography, NMR spectroscopy (both 1H and 13C), and FT-IR spectroscopy have been employed to elucidate the spatial arrangement of atoms within the molecule, revealing intricate details about bond lengths, angles, and molecular conformations (Zulfiqar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone and its derivatives can be explored through various chemical reactions, such as nucleophilic substitutions, additions, and cyclization reactions. These reactions can modify the molecular structure, leading to new compounds with potentially different biological activities or physical-chemical properties (Bashandy, 2015).

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : The compound “1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone” is part of a class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The review provides a general overview of recent research concerning this scaffold, offering quick identification of the best synthetic route to apply .

Application in Cancer Research

- Scientific Field : Cancer Research .

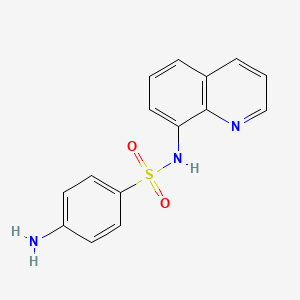

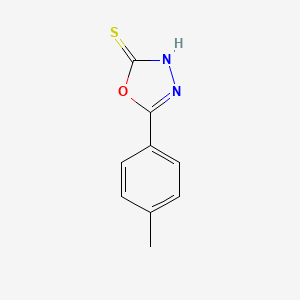

- Summary of the Application : “1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone” has been used in the synthesis of novel sulfonamides incorporating various heterocyclic moieties for anti-human liver cancer evaluation .

- Methods of Application : The compound was used as a starting material for the synthesis of novel sulfonamides incorporating thiazole, imidazo[1,2-a]pyridine, imidazo[2,1-c][1,2,4]triazole, imidazo[2,1-b]thiazole, 1,3,4-thiadiazine, and 1,4-thiazine moieties .

- Results or Outcomes : The synthesized compounds were tested in-vitro against the human liver hepatocellular carcinoma cell line (HepG2). Some compounds exhibited better activity than methotrexate (MTX) as a reference drug . Molecular docking studies indicated that some synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .

The compound has been used in the synthesis of novel sulfonamides incorporating various heterocyclic moieties for anti-human liver cancer evaluation . Some of the synthesized compounds exhibited better activity than methotrexate (MTX) as a reference drug . Molecular docking studies indicated that some synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .

The compound has been used in the synthesis of novel sulfonamides incorporating various heterocyclic moieties for anti-human liver cancer evaluation . Some of the synthesized compounds exhibited better activity than methotrexate (MTX) as a reference drug . Molecular docking studies indicated that some synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .

Propiedades

IUPAC Name |

1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLJULSIFMBCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354952 | |

| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |

CAS RN |

58722-33-1 | |

| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)